molecular formula C22H20BrN5O2 B15099580 2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B15099580
M. Wt: 466.3 g/mol
InChI Key: ANPFIYXESGRKTB-UHFFFAOYSA-N
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Description

2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a sophisticated synthetic compound designed for advanced pharmacological research, particularly in the field of oncology. This molecule belongs to a class of type II kinase inhibitors, which are characterized by their ability to bind to a unique inactive conformation of kinase targets (DFG-out), potentially leading to high selectivity and potency . The core pyrrolo[2,3-b]quinoxaline scaffold is engineered to occupy the ATP-binding site of kinases, while strategic substitutions, including the 4-bromophenyl group, are intended to extend into a hydrophobic pocket, a mechanism observed in closely related quinoxaline derivatives . The tetrahydrofuran-2-ylmethyl carboxamide side chain is a key feature that may influence the compound's physicochemical properties and its interaction with the kinase target, similar to motifs found in other developed inhibitors . This reagent is presented as a valuable tool compound for researchers investigating signal transduction pathways in cancer cells, screening for anti-proliferative agents, and studying the mechanisms of kinase inhibition. It holds specific promise for in vitro and in vivo studies in hematological malignancies and solid tumors, based on the efficacy profiles of analogous compounds . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H20BrN5O2

Molecular Weight

466.3 g/mol

IUPAC Name

2-amino-1-(4-bromophenyl)-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H20BrN5O2/c23-13-7-9-14(10-8-13)28-20(24)18(22(29)25-12-15-4-3-11-30-15)19-21(28)27-17-6-2-1-5-16(17)26-19/h1-2,5-10,15H,3-4,11-12,24H2,(H,25,29)

InChI Key

ANPFIYXESGRKTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the pyrroloquinoxaline core, introduction of the bromophenyl group, and attachment of the tetrahydrofuran-2-ylmethyl moiety. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrroloquinoxaline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the bromophenyl group via electrophilic aromatic substitution.

    Amidation Reactions: Attachment of the tetrahydrofuran-2-ylmethyl group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Chemical Biology: Use as a probe to study molecular interactions and pathways in cells.

    Material Science:

Mechanism of Action

The mechanism of action of 2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the bromophenyl group and tetrahydrofuran moiety may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table compares the target compound with structurally similar pyrrolo[2,3-b]quinoxaline derivatives, focusing on substituents, molecular formulas, and key features:

Compound Name R1 (Position 1) R2 (N-Substituent) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound : 2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 4-bromophenyl Tetrahydrofuran-2-ylmethyl C22H20BrN5O2 475.33* Bromine for halogen bonding; THF enhances solubility N/A
2-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 4-fluorobenzyl 2-methoxybenzyl C26H22FN5O2 455.49 Fluorine for electronic modulation; dual aromatic substituents
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-methoxybenzyl 3-ethoxypropyl C25H29N5O3* 455.54* Ether chain for flexibility; methoxy group for lipophilicity
2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (E)-3-hydroxybenzylideneamino 2-methoxyethyl C23H22N6O3* 430.46* Hydroxy group for hydrogen bonding; methoxyethyl for solubility
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-methoxyphenyl Unsubstituted (-NH2) C18H15N5O2 333.35 Simplified structure; methoxy for mild electronic effects
2-Amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2,5-dimethoxyphenyl 2-morpholinylethyl C25H28N6O4 476.53 Morpholine for solubility and H-bonding; dimethoxy for steric bulk

*Calculated based on structural data.

Physicochemical Properties Analysis

  • Molecular Weight : The target compound (475.33 g/mol) is heavier than fluorinated (455.49 g/mol) or methoxy-substituted analogs (333.35 g/mol) due to the bromine atom and THF group. Higher molecular weight may impact bioavailability .
  • The THF group counterbalances this with its polar oxygen atom .
  • Solubility : THF and morpholine-containing analogs (e.g., ) are predicted to have better solubility in polar solvents than purely aromatic derivatives (e.g., ).

Hypothetical Structure-Activity Relationships (SAR)

  • Halogen Effects : Bromine in the target compound may improve target binding via halogen bonding, whereas fluorine in offers electronic modulation without significant steric bulk.
  • N-Substituent Diversity : The THF group in the target provides a rigid, oxygen-rich substituent, contrasting with flexible chains (e.g., 3-ethoxypropyl in ) or aromatic groups (e.g., 2-methoxybenzyl in ). This could influence binding pocket interactions.
  • Aromatic Substitution : Methoxy groups (e.g., ) may engage in weak hydrogen bonding, while dimethoxy substituents () introduce steric hindrance and electronic effects.

Biological Activity

The compound 2-amino-1-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20BrN3O2C_{18}H_{20}BrN_{3}O_{2} with a molecular weight of approximately 362.27 g/mol. The structure features a bromophenyl group, a tetrahydrofuran moiety, and a pyrroloquinoxaline backbone, which are critical for its biological activity.

Antidepressant Effects

Recent studies have indicated that compounds with similar structural motifs may exhibit antidepressant-like effects. For instance, derivatives of quinoxaline have shown efficacy in reducing immobility in the Porsolt's forced swim test, suggesting potential as rapid-acting antidepressants. The presence of specific substituents on the aromatic ring can enhance these effects by modulating receptor interactions .

Receptor Binding Affinity

Compounds in the quinoxaline family have been noted for their ability to bind selectively to adenosine receptors (A1 and A2). The binding affinities are often measured using radiolabeled ligands, demonstrating that certain substitutions can significantly increase selectivity and potency at these receptors. For example, some derivatives exhibit IC50 values in the low nanomolar range for A1 receptors, indicating strong antagonistic properties .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have shown significant activity against various bacterial strains. Compounds similar to this compound demonstrated moderate to strong antibacterial activity against Gram-positive bacteria and fungi, with varying effectiveness against Gram-negative bacteria .

Study 1: Antidepressant Potential

In a controlled study involving animal models, a series of quinoxaline derivatives were administered to evaluate their effects on depressive behaviors. The results indicated that modifications leading to increased receptor affinity corresponded with reduced immobility times in the forced swim test, highlighting the importance of chemical structure in therapeutic efficacy.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of structurally related compounds. The results showed that certain derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that the bromophenyl group may enhance membrane permeability or interaction with bacterial targets.

Research Findings Summary

Activity Findings
Antidepressant Reduced immobility in forced swim test; receptor binding studies indicate high A1/A2 affinity.
Antimicrobial Moderate to strong activity against Gram-positive bacteria; variable effectiveness against Gram-negatives.
Receptor Interaction High selectivity and potency at adenosine receptors; potential for therapeutic applications in neurology.

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